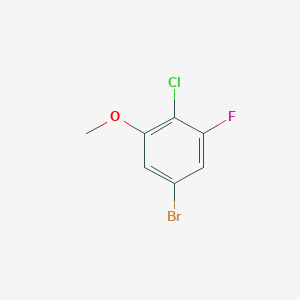

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-1-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXJTVPIAGWACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401268407 | |

| Record name | 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261216-28-7 | |

| Record name | 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261216-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene chemical properties

An In-depth Technical Guide to 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene

Abstract: This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene, a highly functionalized aromatic compound with significant potential as a building block in advanced chemical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, spectroscopic profile, synthetic pathways, reactivity, and strategic applications of this versatile intermediate. By synthesizing technical data with practical insights, this guide aims to equip scientists with the foundational knowledge required to effectively utilize this compound in complex molecular design and discovery pipelines.

Core Molecular Profile and Physicochemical Properties

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene (CAS No: 1261216-28-7) is a polysubstituted benzene derivative featuring a unique arrangement of electron-withdrawing halogens (Br, Cl, F) and an electron-donating methoxy group.[1] This substitution pattern imparts a distinct electronic and steric profile, making it a valuable synthon for introducing complex motifs in medicinal and materials chemistry.

The molecular structure is as follows:

Caption: SₙAr synthesis of the target compound.

Experimental Protocol: Synthesis via SₙAr

This protocol is a representative example based on established chemical principles for analogous transformations and should be optimized for specific laboratory conditions.

-

Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

-

Reagent Charging: The flask is charged with 1-bromo-2-chloro-3,5-difluorobenzene (10 mmol, 1.0 eq). Anhydrous methanol (100 mL) is added as the solvent.

-

Nucleophile Addition: Sodium methoxide (12 mmol, 1.2 eq) is carefully added to the stirred solution. A 25% solution in methanol is often used for easier handling. [2]4. Reaction Execution: The reaction mixture is heated to a gentle reflux (approximately 40-60 °C) and maintained at this temperature for 3-6 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Isolation: Upon completion, the mixture is cooled to room temperature. The solvent is removed under reduced pressure (in vacuo). The resulting residue is partitioned between water (100 mL) and diethyl ether (2 x 75 mL). [2]6. Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 5-bromo-2-chloro-1-fluoro-3-methoxybenzene.

Reactivity Profile and Strategic Considerations

The reactivity of 5-bromo-2-chloro-1-fluoro-3-methoxybenzene is dictated by its array of functional groups, offering multiple handles for further modification:

-

Cross-Coupling Reactions: The bromo and chloro substituents are prime sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The C-Br bond is generally more reactive than the C-Cl bond in these transformations, allowing for selective functionalization at the C5 position.

-

Metal-Halogen Exchange: The aryl bromide can undergo lithium-halogen or magnesium-halogen exchange to form an organometallic species (aryllithium or Grignard reagent). This intermediate can then be reacted with a wide range of electrophiles to introduce new carbon or heteroatom substituents.

-

Ether Cleavage: The methoxy group can be cleaved using strong acids like HBr or Lewis acids such as BBr₃ to yield the corresponding phenol. This unmasks a hydroxyl group, opening up another avenue for functionalization.

-

Electrophilic Aromatic Substitution: The directing effects of the existing substituents make further electrophilic substitution challenging and likely to be unselective. The ring is generally deactivated by the halogens, although the methoxy group is an activating, ortho, para-director.

Applications in Research and Development

Halogenated aromatic compounds are fundamental building blocks in modern chemical R&D. 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene serves as a high-value intermediate, particularly in:

-

Drug Discovery: The introduction of fluorine into drug candidates is a widely used strategy to modulate pharmacokinetic and pharmacodynamic properties (ADME-Tox). [3]This compound provides a scaffold that can be elaborated into more complex active pharmaceutical ingredients (APIs). The combination of halogens allows for stepwise, regioselective introduction of different molecular fragments, which is essential in structure-activity relationship (SAR) studies.

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on fluorinated and chlorinated aromatic precursors to enhance potency and environmental stability.

-

Materials Science: Polysubstituted aromatics are used in the synthesis of organic electronics, liquid crystals, and specialty polymers where fine-tuning of electronic properties and intermolecular interactions is critical.

Safety, Handling, and Storage

As with most halogenated organic compounds, 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene should be handled with appropriate care. Safety data sheets (SDS) for structurally similar chemicals provide essential guidance. [4][5]

-

Hazard Identification: This compound is expected to be a skin and eye irritant. [4][6]Inhalation of dust or vapors should be avoided.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. [6][7]All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [4][5]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

-

AOBChem USA. 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene. [Link]

-

ChemBK. 5-Bromo-2-chloro-4-fluoro-1-methoxybenzene. [Link]

-

PubChem. 2-Bromo-5-chloro-1-fluoro-3-methylbenzene. [Link]

-

Cynor Laboratories. Chemical Powder - 5-Bromo-2-fluoro-1,3- dimethylbenzene Trader. [Link]

-

ChemUniverse. Request A Quote. [Link]

- Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

- Google Patents. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

-

PubChem. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. [Link]

-

PubChemLite. 5-bromo-1-chloro-3-fluoro-2-methoxybenzene. [Link]

-

MySkinRecipes. 5-bromo-1-chloro-3-fluoro-2-methoxybenzene. [Link]

-

MDPI. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

The Royal Society of Chemistry. Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. [Link]

-

ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]

-

PubChem. 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. [Link]

-

Scribd. Organic Chemistry Class 11 Notes by Bharat Panchal. [Link]

-

SpectraBase. 1-Fluoro-3,5-dimethoxybenzene - Optional[1H NMR] - Spectrum. [Link]

-

Wikipedia. Substituted phenethylamine. [Link]

-

ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. 1-BROMO-3-CHLORO-5-METHOXYBENZENE | 174913-12-3 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Structural Analysis of 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene: A Technical Guide for Pharmaceutical and Chemical Research

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the structural elucidation of 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene, a polysubstituted aromatic compound of significant interest in drug discovery and fine chemical synthesis. As a Senior Application Scientist, the objective of this document is to move beyond mere data reporting and offer a deep dive into the causality behind the analytical choices, providing researchers and drug development professionals with a robust framework for characterizing complex small molecules. We will explore a multi-technique approach, focusing on the predictive power and confirmatory evidence provided by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide details not only the expected spectral features but also the underlying principles that govern them, ensuring a self-validating system of analysis.

Introduction: The Significance of a Polysubstituted Aromatic Scaffold

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene is a highly functionalized aromatic ring system. Its utility as a synthetic building block stems from the unique electronic and steric properties conferred by its five substituents. In the context of drug development, the strategic incorporation of halogen atoms (F, Cl, Br) and a methoxy group (-OCH₃) is a well-established strategy to modulate a molecule's physicochemical properties.

-

Fluorine: Often enhances metabolic stability, binding affinity, and lipophilicity.[1][2] Its small size minimizes steric hindrance.

-

Chlorine & Methoxy Groups: These substituents play crucial roles in intermolecular interactions and can significantly influence a drug candidate's profile.[3]

-

Bromine: Serves as a versatile synthetic handle, readily participating in cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity.

An unambiguous determination of the substitution pattern is therefore a critical first step in any research and development program utilizing this scaffold. This guide provides the analytical blueprint to achieve that certainty.

Physicochemical and Chemical Identity

A summary of the core identification parameters for 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene is presented below. These data form the foundational information for any analytical undertaking.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClFO | [4][5] |

| Molecular Weight | 239.47 g/mol | [5] |

| Accurate Mass | 237.9196 Da | [5] |

| CAS Number | 1261216-28-7 | [4][6] |

| IUPAC Name | 5-bromo-2-chloro-1-fluoro-3-methoxybenzene | [6] |

| Canonical SMILES | COC1=C(C=C(C=C1F)Br)Cl | [7] |

| InChI Key | LFXNZQWUCRMXHN-UHFFFAOYSA-N | [7] |

Synthetic Pathway: A Representative Approach

While numerous specific synthetic routes can be envisioned, a common and logical approach to assembling such a polysubstituted aromatic ring involves sequential halogenation, nitration, reduction, and diazotization reactions starting from a simpler precursor. The following workflow represents a plausible, generalized synthesis, illustrating the importance of directing group effects in achieving the desired substitution pattern.

This type of multi-step synthesis underscores the absolute necessity for rigorous structural confirmation at each stage to avoid costly and time-consuming errors.[8][9][10]

Core Structural Elucidation Techniques

The structural analysis of 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene relies on the synergistic use of mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight and the elemental composition, particularly concerning the halogen atoms, through isotopic pattern analysis.

Expertise & Causality: The choice of Electron Ionization (EI) is deliberate for small, relatively stable organic molecules as it induces reproducible fragmentation, offering structural clues, and provides a clear molecular ion peak. The presence of both bromine and chlorine in the molecule creates a highly distinctive isotopic signature.[11] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[11][12] This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4).

Predicted Molecular Ion Isotope Pattern:

| Ion | m/z (Calculated) | Contributing Isotopes | Expected Relative Intensity |

| [M]⁺ | 237.9 | C₇H₅⁷⁹Br³⁵ClFO | 100% (Base Peak) |

| [M+2]⁺ | 239.9 | C₇H₅⁸¹Br³⁵ClFO / C₇H₅⁷⁹Br³⁷ClFO | ~131% |

| [M+4]⁺ | 241.9 | C₇H₅⁸¹Br³⁷ClFO | ~32% |

Trustworthiness (Self-Validating System): The observation of this specific M, M+2, and M+4 cluster with the predicted intensity ratios is strong evidence for the presence of one bromine and one chlorine atom in the molecule, thus validating the elemental composition.[13][14] Common fragmentation pathways would involve the loss of a bromine radical (M-79/81), a chlorine radical (M-35/37), or a methyl radical from the methoxy group (M-15), providing further structural confirmation.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400 to ensure capture of the molecular ion and key fragments.

-

-

Data Acquisition: Introduce the sample via direct insertion probe or GC-MS. Acquire the spectrum, ensuring sufficient signal-to-noise ratio.

-

Data Analysis:

-

Identify the molecular ion cluster and compare the m/z values and isotopic abundances with theoretical values.

-

Analyze the major fragment ions to propose a fragmentation pattern consistent with the expected structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity and substitution pattern of the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D experiments, provides an unambiguous structural proof.

4.2.1 ¹H NMR Analysis (Predicted)

The structure has two aromatic protons and one methoxy group.

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.9-4.0 ppm.

-

Aromatic Protons (H-4, H-6): Two signals are expected in the aromatic region (δ 6.5-8.0 ppm).

-

H-4: This proton is flanked by the methoxy and bromine. It will appear as a doublet due to coupling with the fluorine atom (⁴JHF).

-

H-6: This proton is adjacent to the bromine and chlorine. It will appear as a doublet due to coupling with the fluorine atom (⁴JHF). The precise chemical shifts are influenced by the combined electronic effects of all substituents.

-

4.2.2 ¹⁹F NMR Analysis (Predicted)

Expertise & Causality: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for fluorinated compounds.[15][16] The signal for the single fluorine atom will be influenced by its environment.

-

A single resonance is expected. For a fluorine on a benzene ring, the chemical shift can range from approximately -100 to -160 ppm relative to CFCl₃.[17]

-

This signal will likely appear as a triplet or doublet of doublets due to coupling with the two aromatic protons (H-4 and H-6) at the meta and para positions.[16]

4.2.3 ¹³C NMR Analysis (Predicted)

Expertise & Causality: A fully decoupled ¹³C{¹H, ¹⁹F} NMR spectrum is essential to simplify the spectrum to single lines for each unique carbon, removing the complexities of C-H and C-F coupling.[18]

-

Signal Count: Seven distinct carbon signals are expected: six for the aromatic ring and one for the methoxy group.

-

Chemical Shifts:

-

Methoxy Carbon (-OCH₃): δ 55-60 ppm.

-

Aromatic Carbons: δ 100-160 ppm. The carbons directly attached to the electronegative F, Cl, and O atoms will be significantly deshielded (shifted downfield). The carbon attached to bromine will also be in this region. The C-F coupling constants (¹JCF, ²JCF, etc.) are large and can be observed in a ¹³C spectrum without ¹⁹F decoupling, serving as a powerful assignment tool.

-

4.2.4 Advanced 2D NMR for Unambiguous Assignment

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will definitively link the ¹H signals for H-4 and H-6 to their corresponding ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals couplings between protons and carbons over two or three bonds. This is the key experiment for piecing together the structure. For example, correlations from the methoxy protons (at ~δ 3.9 ppm) to the aromatic C-3, and potentially C-2 and C-4, will lock down the position of the methoxy group relative to the other substituents.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Acquire a proton- and fluorine-decoupled ¹³C NMR spectrum.[18]

-

Acquire 2D correlation spectra (COSY, HSQC, HMBC) as needed for full assignment.

-

-

Data Analysis: Integrate the ¹H signals to confirm proton counts. Analyze chemical shifts, multiplicities, and coupling constants in all spectra. Use the 2D data to build a connectivity map of the molecule, confirming the 5-Bromo-2-chloro-1-fluoro-3-methoxy substitution pattern.

Applications in Drug Discovery and Synthesis

The validated structure of 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene confirms its value as a versatile chemical intermediate. The distinct reactivity of the C-Br bond allows for its selective functionalization via metal-catalyzed cross-coupling reactions, enabling the attachment of other molecular fragments. This makes it an ideal starting material for building libraries of compounds for screening in drug discovery programs.[19] The presence of fluorine, chlorine, and a methoxy group provides a pre-installed set of functionalities known to favorably modulate pharmacokinetic and pharmacodynamic properties, making it a highly strategic building block for medicinal chemists.[1][3]

Conclusion

The structural elucidation of 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene is a quintessential example of modern analytical chemistry, requiring a synergistic and logical approach. Mass spectrometry provides rapid confirmation of the molecular weight and elemental formula through its unique isotopic signature. A full suite of 1D and 2D NMR experiments subsequently delivers an unambiguous, high-confidence determination of the complex substitution pattern. The protocols and predictive analyses outlined in this guide provide a robust, self-validating framework for researchers to confidently characterize this and other similarly complex molecules, ensuring the scientific integrity of their downstream applications.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available at: [Link]

-

ChemBK. 5-Bromo-2-chloro-4-fluoro-1-methoxybenzene - Physico-chemical Properties. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

PubChem. 2-Bromo-5-chloro-1-fluoro-3-methylbenzene. Available at: [Link]

-

AOBChem USA. 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene. Available at: [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Available at: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available at: [Link]

-

MDPI. (2022). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Available at: [Link]

-

ResearchGate. (2011). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

-

PubChem. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. Available at: [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Available at: [Link]

-

PubChemLite. 5-bromo-1-chloro-3-fluoro-2-methoxybenzene. Available at: [Link]

-

Magritek. (2020). 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

-

ChemRxiv. (2023). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Available at: [Link]

- Google Patents. (2014). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

-

Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]

- Google Patents. (2020). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

MySkinRecipes. 5-bromo-1-chloro-3-fluoro-2-methoxybenzene. Available at: [Link]

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available at: [Link]

-

PubMed Central. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available at: [Link]

-

PubChem. 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene. Available at: [Link]

-

SpectraBase. 1-Fluoro-3,5-dimethoxybenzene - Optional[1H NMR] - Spectrum. Available at: [Link]

-

SpectraBase. 1-Bromo-3-chloro-benzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. aobchem.com [aobchem.com]

- 5. 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene [lgcstandards.com]

- 6. 5-bromo-2-chloro-1-fluoro-3-methoxybenzene | 1261216-28-7 [chemicalbook.com]

- 7. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene | C7H5BrClFO | CID 66600367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 10. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. azom.com [azom.com]

- 17. colorado.edu [colorado.edu]

- 18. magritek.com [magritek.com]

- 19. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete structural assignment.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer.[3] The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm).[3]

Predicted Spectrum and Interpretation:

The ¹H NMR spectrum is expected to show two signals in the aromatic region and one signal for the methoxy group.

-

Aromatic Protons (H-4 and H-6): The two protons on the benzene ring are in different chemical environments and will appear as distinct signals.

-

H-4: This proton is expected to be a doublet of doublets (dd) due to coupling with the adjacent fluorine atom (³JHF) and a smaller meta-coupling to H-6 (⁴JHH). Its chemical shift will be influenced by the deshielding effects of the neighboring bromine and fluorine atoms.

-

H-6: This proton will likely appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine atom (³JHF) and a meta-coupling to H-4 (⁴JHH). The deshielding effect will be less pronounced compared to H-4.

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, due to the deshielding effect of the attached oxygen atom.

Table 1: Predicted ¹H NMR Data for 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.2 - 7.5 | dd | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |

| H-6 | 7.0 - 7.3 | dd | ³JHF ≈ 6-8 Hz, ⁴JHH ≈ 2-3 Hz |

| -OCH₃ | 3.9 - 4.1 | s | - |

Causality of Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial to resolve the complex splitting patterns expected for the aromatic protons. The use of a standard deuterated solvent and TMS ensures data reproducibility and accurate chemical shift referencing.

¹³C NMR Spectroscopy

Experimental Protocol:

A proton-decoupled ¹³C NMR spectrum would be acquired on the same spectrometer. For spectral editing, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be employed to differentiate between CH, CH₂, and CH₃ carbons.

Predicted Spectrum and Interpretation:

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be significantly influenced by the electronegativity of the attached halogens and the methoxy group. The carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine couplings (¹JCF).

Table 2: Predicted ¹³C NMR Data for 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (JCF, Hz) |

| C-1 | 155 - 160 | d | ¹JCF ≈ 240-250 Hz |

| C-2 | 115 - 120 | d | ²JCF ≈ 20-25 Hz |

| C-3 | 150 - 155 | d | ²JCF ≈ 10-15 Hz |

| C-4 | 118 - 123 | s | - |

| C-5 | 110 - 115 | s | - |

| C-6 | 125 - 130 | d | ³JCF ≈ 5-10 Hz |

| -OCH₃ | 55 - 60 | s | - |

Self-Validating System: The combination of the broadband proton-decoupled ¹³C spectrum with DEPT experiments provides a self-validating system for carbon assignments. For instance, the DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while the DEPT-90 will only show signals for CH carbons. In this molecule, the signals for C-4, C-6, and the methoxy carbon will appear in the DEPT-135 spectrum, while only C-4 and C-6 will be visible in the DEPT-90 spectrum. The quaternary carbons (C-1, C-2, C-3, C-5) will be absent in both DEPT spectra but present in the broadband decoupled spectrum.

¹⁹F NMR Spectroscopy

Experimental Protocol:

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[4] A standard ¹⁹F NMR spectrum would be acquired with proton decoupling to simplify the spectrum. The chemical shifts are typically referenced to CFCl₃ (0 ppm).[4]

Predicted Spectrum and Interpretation:

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-1 position. This signal will be a multiplet due to couplings with the aromatic protons. In a proton-decoupled spectrum, this would simplify to a singlet. The chemical shift of the fluorine atom is sensitive to the electronic environment. For an aromatic fluorine, the chemical shift is expected in the range of -110 to -140 ppm.[4]

Mass Spectrometry (MS)

Experimental Protocol:

A high-resolution mass spectrum would be obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Predicted Spectrum and Interpretation:

The mass spectrum will provide information about the molecular weight and isotopic distribution of the molecule. The presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a characteristic isotopic pattern for the molecular ion peak.

-

Molecular Ion (M⁺): The nominal molecular weight of C₇H₅BrClFO is 238 g/mol . However, due to the isotopes of bromine and chlorine, the mass spectrum will show a cluster of peaks for the molecular ion. The most abundant peaks will be at m/z values corresponding to [C₇H₅⁷⁹Br³⁵ClFO]⁺, [C₇H₅⁸¹Br³⁵ClFO]⁺, and [C₇H₅⁷⁹Br³⁷ClFO]⁺.

-

Fragmentation Pattern: Under EI conditions, the molecule is expected to fragment. Common fragmentation pathways for aromatic ethers include the loss of the methyl group (-CH₃) followed by the loss of carbon monoxide (-CO). Halogenated benzenes can also lose halogen atoms.

Table 3: Predicted High-Resolution Mass Spectrometry Data for 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene

| Ion | Calculated m/z |

| [M (⁷⁹Br, ³⁵Cl)]⁺ | 237.9196 |

| [M (⁸¹Br, ³⁵Cl)]⁺ | 239.9175 |

| [M (⁷⁹Br, ³⁷Cl)]⁺ | 239.9166 |

| [M-CH₃]⁺ | 222.9040 |

| [M-CH₃-CO]⁺ | 194.8934 |

Infrared (IR) Spectroscopy

Experimental Protocol:

An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid, a KBr pellet if solid, or in a suitable solvent.

Predicted Spectrum and Interpretation:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching (aromatic): A weak band is expected around 3050-3100 cm⁻¹.

-

C-H stretching (aliphatic, -OCH₃): A medium band is expected around 2850-2960 cm⁻¹.

-

C=C stretching (aromatic): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

-

C-O stretching (aryl ether): A strong, characteristic band is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

-

C-F stretching: A strong band is expected in the 1100-1300 cm⁻¹ region.

-

C-Cl stretching: A medium to strong band is expected in the 700-850 cm⁻¹ region.

-

C-Br stretching: A medium to strong band is expected in the 500-650 cm⁻¹ region.

Visualizations

Caption: Logical relationship between the predicted spectroscopic data and the chemical structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene. By applying fundamental principles of NMR, MS, and IR spectroscopy and drawing comparisons with related structures, we have outlined the expected spectral features that would confirm the identity and structure of this complex molecule. The detailed protocols and interpretations serve as a practical framework for researchers, enabling them to anticipate, acquire, and analyze the spectroscopic data for this and similar halogenated aromatic compounds with confidence. The self-validating nature of the combined spectroscopic approach ensures a high degree of certainty in structural elucidation, which is critical for advancing research and development in the chemical sciences.

References

-

PubChem. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. Available from: [Link]

-

MDPI. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Available from: [Link]

-

PubChemLite. 5-bromo-1-chloro-3-fluoro-2-methoxybenzene. Available from: [Link]

-

AOBChem USA. 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene. Available from: [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available from: [Link]

-

NIST WebBook. Benzene, fluoro-. Available from: [Link]

-

SpectraBase. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Available from: [Link]

Sources

The Dichotomy of Halogens: An In-depth Guide to the Reactivity of Substituted Halobenzenes in Electrophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals and other fine chemicals. Their reactivity in electrophilic aromatic substitution (EAS) reactions is a subject of nuanced complexity, governed by the interplay of competing electronic effects. This technical guide provides a comprehensive exploration of the factors dictating the reactivity and regioselectivity of substituted halobenzenes in EAS. We will delve into the dual nature of halogens as substituents, their deactivating yet ortho-, para-directing influence, and the synergistic or antagonistic effects of other substituents on the benzene ring. Mechanistic insights, supported by experimental data and protocols, will be provided to offer a thorough understanding for professionals in organic synthesis and drug development.

Introduction: The Perplexing Nature of Halogen Substituents

Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. The rate and orientation of these substitutions are profoundly influenced by the electronic properties of substituents already present on the ring.[1] Substituents are broadly classified as either activating or deactivating, and as ortho-, para- or meta-directing.[2] Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it.[1][3]

Halogens (F, Cl, Br, I) present a unique and seemingly contradictory case. They are deactivating groups, meaning halobenzenes react more slowly than benzene in EAS reactions.[3][4] However, unlike most other deactivating groups which are meta-directors, halogens direct incoming electrophiles to the ortho and para positions.[5][6] This paradoxical behavior is central to understanding and predicting the outcomes of reactions involving halobenzenes.

The Dueling Influences: Inductive vs. Resonance Effects

The anomalous behavior of halogens stems from the interplay of two fundamental electronic effects: the inductive effect and the resonance effect.[7][8]

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond framework.[6][9] This electron-withdrawing inductive effect reduces the overall electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[1][4] This effect is the primary reason for the deactivating nature of halogens.[10][11]

-

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system through resonance.[7][10] This donation of electron density increases the electron density at the ortho and para positions specifically.[8][12]

The key to understanding the behavior of halogens is that their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect, leading to an overall deactivation of the ring.[10][11]

Caption: The interplay of inductive and resonance effects in halobenzenes.

Mechanistic Rationale: Stability of the Sigma Complex

The directing effect of a substituent is determined by its ability to stabilize the carbocation intermediate, known as the arenium ion or sigma complex, that is formed during the rate-determining step of the EAS reaction.[13][14]

When an electrophile attacks a halobenzene at the ortho or para position, one of the resulting resonance structures of the sigma complex places the positive charge on the carbon atom directly bonded to the halogen.[9][12] In this specific resonance form, the halogen can donate a lone pair of electrons to stabilize the adjacent positive charge, forming a halonium ion.[9] This additional resonance contributor, although the halogen is electronegative, provides significant stabilization to the intermediate.[10][12]

In contrast, when the attack occurs at the meta position, the positive charge is never located on the carbon bearing the halogen substituent. Consequently, the halogen cannot provide this resonance stabilization to the meta intermediate.[9] Therefore, the transition states leading to the ortho and para products are lower in energy, and these products are formed faster.[9][15]

Caption: Stabilization of the sigma complex in ortho/para vs. meta attack.

Reactivity Trends Among Halobenzenes

While all halogens are deactivating and ortho-, para-directing, there are subtle differences in their reactivity. The reactivity order of halobenzenes in EAS is a topic of some debate and can be influenced by reaction conditions. However, a general trend can be observed.

Contrary to what might be expected based solely on electronegativity, fluorobenzene is often the most reactive of the halobenzenes, and its reactivity can even approach that of benzene under certain conditions.[12][16] This is attributed to the better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon in the benzene ring, which enhances the resonance effect.[12] For the other halogens, the reactivity generally follows the order of their inductive effects, with iodobenzene being more reactive than bromobenzene, which is more reactive than chlorobenzene.[17][18]

Table 1: Relative Rates of Nitration of Halobenzenes Compared to Benzene

| Halobenzene | Relative Rate (Benzene = 1) |

| Fluorobenzene | 0.15 - 0.8 |

| Chlorobenzene | ~0.033 |

| Bromobenzene | ~0.030 |

| Iodobenzene | ~0.18 |

Note: Relative rates can vary depending on the specific reaction and conditions.

The Influence of Additional Substituents

The reactivity of a halobenzene is further modulated by the presence of other substituents on the aromatic ring. The directing effects of these substituents are generally additive.

-

Activating Groups: When an activating group (e.g., -OH, -OR, -NH2, -R) is present on a halobenzene, it will dominate the directing effect, and the incoming electrophile will preferentially substitute at positions activated by this group. The overall reactivity of the ring will be significantly increased compared to the monosubstituted halobenzene.

-

Deactivating Groups: If a deactivating, meta-directing group (e.g., -NO2, -CN, -SO3H, -COR) is present, the directing effects become more complex.

-

If the halogen and the meta-directing group are meta to each other, the incoming electrophile will substitute at the position that is ortho to the halogen and meta to the deactivating group.

-

If they are ortho or para to each other, the directing effects are opposed, and mixtures of products are often obtained. In such cases, the position of substitution is often directed by the most powerfully directing group.

-

Experimental Protocols: A Practical Approach

A thorough understanding of the principles governing the reactivity of substituted halobenzenes is best complemented by practical experimental knowledge. Below are generalized protocols for two common and important electrophilic aromatic substitution reactions.

Protocol: Nitration of Chlorobenzene

The nitration of chlorobenzene is a classic example of an electrophilic aromatic substitution reaction on a deactivated ring.[19]

Objective: To synthesize a mixture of ortho- and para-nitrochlorobenzene.

Materials:

-

Chlorobenzene

-

Concentrated Nitric Acid (HNO3)

-

Concentrated Sulfuric Acid (H2SO4)

-

Ice bath

-

Erlenmeyer flask

-

Separatory funnel

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly and carefully add concentrated sulfuric acid to concentrated nitric acid.[20][21] This generates the highly electrophilic nitronium ion (NO2+).[22][23]

-

Reaction: To a separate flask containing chlorobenzene, also cooled in an ice bath, slowly add the cold nitrating mixture dropwise with constant stirring. Maintain the temperature below 10 °C.

-

Quenching: After the addition is complete, allow the mixture to stir at room temperature for a designated period. Then, carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product, a mixture of ortho- and para-nitrochlorobenzene, can be purified and the isomers separated by recrystallization or chromatography. The para isomer is typically the major product.[5]

Protocol: Friedel-Crafts Acylation of Bromobenzene

The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring and is a valuable method for the synthesis of aryl ketones.[24][25]

Objective: To synthesize 4-bromoacetophenone.

Materials:

-

Bromobenzene

-

Acetyl chloride (CH3COCl)

-

Anhydrous Aluminum Chloride (AlCl3)

-

Anhydrous dichloromethane (DCM) or another suitable solvent

-

Ice bath

-

Round-bottom flask with a reflux condenser and a drying tube

-

Separatory funnel

Procedure:

-

Setup: Assemble a dry reaction apparatus under an inert atmosphere.[26]

-

Reagent Addition: In the reaction flask, suspend anhydrous aluminum chloride in the anhydrous solvent and cool the mixture in an ice bath.[26]

-

Reaction: Slowly add a solution of acetyl chloride and bromobenzene in the anhydrous solvent to the cooled AlCl3 suspension.[26] The highly electrophilic acylium ion is generated in situ.[27]

-

Work-up: After the reaction is complete, quench the reaction by carefully pouring the mixture into a beaker of ice and dilute hydrochloric acid.[26]

-

Extraction and Purification: Extract the product into an organic solvent, wash the organic layer with a base (e.g., sodium bicarbonate solution) and then with brine. Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or distillation.

Caption: Generalized workflows for nitration and Friedel-Crafts acylation.

Applications in Drug Development

Halogenated aromatic moieties are prevalent in a vast number of pharmaceuticals.[28][29] The introduction of halogens can significantly modulate a drug molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to its target.[29][30] A deep understanding of the reactivity of halobenzenes in electrophilic substitution is therefore crucial for the efficient synthesis and optimization of new drug candidates.[31] For instance, the selective introduction of functional groups at specific positions on a halogenated aromatic core can be a key step in building the complex architectures of modern therapeutics.

Conclusion

The reactivity of substituted halobenzenes in electrophilic aromatic substitution is a classic example of how competing electronic effects dictate chemical behavior. The deactivating nature of halogens, a consequence of their strong inductive electron withdrawal, is juxtaposed with their ortho-, para-directing influence, which arises from resonance stabilization of the key reaction intermediate. By grasping these fundamental principles, and understanding how they are modified by other substituents, researchers and drug development professionals can effectively predict and control the outcomes of these vital synthetic transformations, paving the way for the creation of novel and improved chemical entities.

References

-

Why are halogens ortho- para- directors? - Master Organic Chemistry. [Link]

-

Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. [Link]

-

16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition. [Link]

-

Video: ortho–para-Directing Deactivators: Halogens - JoVE. [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

-

4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. [Link]

-

14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. [Link]

-

16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. [Link]

-

16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. [Link]

-

Electrophilic Aromatic Substitution: Halogens are Deactivating but ortho-/para-directing. [Link]

-

Substituent Effects - La Salle University. [Link]

-

Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps. [Link]

-

What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution? - Quora. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

-

Electrophilic Substitution in Haloarenes: Mechanism, Orientation, Reaction Types & Examples - Allen. [Link]

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Journal of Chemical Education - ACS Publications. [Link]

-

What is the reactivity of halogen on benzene towards an electrophilic substitution reaction? - Quora. [Link]

-

17.6: Substituent Effects on the EAS Reaction - Chemistry LibreTexts. [Link]

-

Chemistry 210 Experiment 10. [Link]

-

16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. [Link]

-

“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters - ACS Publications. [Link]

-

4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds - Chemistry LibreTexts. [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Nitration of Benzene - Chemistry Steps. [Link]

-

Electophilic Aromatic Subtitution: Halogenation, Nitration, Sulfonation, Alkylation, Acylation #20 - YouTube. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. [Link]

-

Sigma Complexes in Electrophilic Aromatic Substitution - Oregon State University. [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - OUCI. [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. [Link]

-

The Effect of Substituents on Reactivity | MCC Organic Chemistry - Lumen Learning. [Link]

-

Parameter free evaluation of SN2 reaction rates for halide substitution in halomethane. [Link]

-

Relative Rates of Electrophilic Aromatic Substitution | PDF | Aromaticity | Benzene - Scribd. [Link]

-

Temperature and solvent effects, rate constants and activation parameters for the reactions of the excited states of substituted benzene compounds. - DalSpace. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - MDPI. [Link]

Sources

- 1. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 8. www1.lasalle.edu [www1.lasalle.edu]

- 9. Video: ortho–para-Directing Deactivators: Halogens [jove.com]

- 10. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. Sigma Complexes in Electrophilic Aromatic Substitution [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. quora.com [quora.com]

- 18. Electrophilic Substitution in Haloarenes: Mechanism, Orientation, Reaction Types & Examples [allen.in]

- 19. m.youtube.com [m.youtube.com]

- 20. Chemistry 210 Experiment 10 [home.miracosta.edu]

- 21. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]

- 29. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use | MDPI [mdpi.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. namiki-s.co.jp [namiki-s.co.jp]

literature review on the synthesis of polysubstituted benzene compounds

An In-depth Technical Guide to the Synthesis of Polysubstituted Benzene Compounds

Foreword: The Architectural Challenge of the Benzene Ring

Polysubstituted benzene rings are the foundational scaffolds of a vast array of functional molecules, from life-saving pharmaceuticals and agrochemicals to high-performance materials. Their precise architecture dictates their biological activity and physical properties. However, constructing these molecules is a chemical chess game. The synthetic chemist must navigate the intricate rules of reactivity and regioselectivity, where a single misstep in the sequence of reactions can lead to an undesired isomer or complete failure.

This guide moves beyond a simple recitation of named reactions. It is designed for the practicing researcher and drug development professional, providing a strategic overview of the core methodologies for synthesizing polysubstituted benzenes. We will dissect the causality behind experimental choices, compare the strengths and limitations of different approaches, and provide field-proven protocols. Our focus is on building a robust mental framework for retrosynthetic analysis and forward-synthesis planning, enabling the rational design and efficient execution of complex aromatic syntheses.

The Classical Cornerstone: Electrophilic Aromatic Substitution (EAS)

The venerable field of Electrophilic Aromatic Substitution (EAS) remains the bedrock of benzene functionalization. The core principle is the substitution of a proton on the aromatic ring with a potent electrophile. The success of a multi-step EAS synthesis hinges entirely on understanding and manipulating the directing effects of the substituents already present on the ring.[1][2]

The Rules of Engagement: Substituent Directing Effects

The order in which substituents are introduced is the most critical parameter in an EAS-based synthesis.[3][4][5] An existing group on the ring does two things: it modulates the ring's overall reactivity (activation or deactivation) and it "directs" the incoming electrophile to a specific position (ortho, para, or meta).

-

Activating Groups: These groups donate electron density to the ring, stabilizing the cationic intermediate (the arenium or sigma complex) and accelerating the reaction. They are typically ortho, para-directing.

-

Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the intermediate and slowing the reaction. Most are meta-directing. Halogens are a notable exception, being deactivating yet ortho, para-directing.[6]

Table 1: Common Substituent Effects in Electrophilic Aromatic Substitution

| Substituent Group | Name | Effect on Reactivity | Directing Effect |

| -NH₂, -NHR, -NR₂ | Amino | Strongly Activating | ortho, para |

| -OH, -OR | Hydroxy, Alkoxy | Strongly Activating | ortho, para |

| -CH₃, -R | Alkyl | Weakly Activating | ortho, para |

| -F, -Cl, -Br, -I | Halo | Weakly Deactivating | ortho, para |

| -CHO, -COR | Aldehyde, Ketone | Moderately Deactivating | meta |

| -CO₂H, -CO₂R | Carboxylic Acid, Ester | Moderately Deactivating | meta |

| -SO₃H | Sulfonic Acid | Strongly Deactivating | meta |

| -CN | Cyano | Strongly Deactivating | meta |

| -NO₂ | Nitro | Strongly Deactivating | meta |

Strategic Planning: A Retrosynthetic Approach

A successful synthesis is almost always planned backward from the target molecule.[3][4][5] This retrosynthetic analysis allows one to identify the key bond formations and choose a reaction sequence that honors the directing effects of the substituents.

Caption: Retrosynthetic analysis workflow for EAS.

Core EAS Protocols & Mechanistic Insights

A. Nitration The introduction of a nitro (-NO₂) group is a cornerstone reaction, as the nitro group can be readily reduced to an amine, providing a gateway to a wealth of further chemistry.

-

Causality: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction.

-

Protocol: Synthesis of Nitrobenzene

-

Carefully prepare a cold (0-10 °C) mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (15 mL) in a flask equipped with a magnetic stirrer and placed in an ice bath.

-

To this "mixed acid," add benzene (10 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 50-55 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Pour the reaction mixture slowly over crushed ice (200 g) and stir. The nitrobenzene will separate as a pale yellow oil.

-

Separate the organic layer, wash with cold water, then with 5% sodium bicarbonate solution, and finally with water again. Dry over anhydrous calcium chloride and purify by distillation.

-

B. Friedel-Crafts Acylation This reaction introduces an acyl group (-COR) and is often superior to its alkylation counterpart because it is not susceptible to carbocation rearrangements and the product is a deactivated ketone, preventing poly-acylation. The resulting ketone can then be reduced to an alkyl group if desired.[4][7]

-

Causality: A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl halide, generating a highly electrophilic acylium ion (R-C≡O⁺).

-

Protocol: Synthesis of Acetophenone

-

In a dry, three-necked flask fitted with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (40 g) and dry carbon disulfide (50 mL).

-

From the dropping funnel, add a mixture of acetyl chloride (21 g) and dry benzene (25 g) slowly, with cooling to maintain a gentle reflux.

-

After the addition, warm the mixture on a water bath for 1-2 hours until the evolution of HCl gas ceases.

-

Distill off the carbon disulfide.

-

Decompose the residue by slowly adding crushed ice (150 g) followed by concentrated HCl (50 mL).

-

Separate the upper organic layer, wash with water, 10% NaOH solution, and again with water. Dry over anhydrous calcium chloride and purify by distillation.

-

An Alternative Pathway: Nucleophilic Aromatic Substitution (S_NAr)

While less common than EAS, Nucleophilic Aromatic Substitution (S_NAr) is a powerful tool for installing nucleophiles onto an aromatic ring. This strategy is only viable under specific circumstances.[1]

The Critical Requirements

-

Strong Electron-Withdrawing Group (EWG): The ring must be highly electron-deficient. This requires the presence of at least one powerful EWG (like -NO₂) positioned ortho or para to the leaving group.[8]

-

Good Leaving Group: A halide (F, Cl, Br, I) is the most common leaving group.

-

Causality: The EWG is essential to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction.

Caption: The Addition-Elimination mechanism of S_NAr.

The Modern Era: Palladium-Catalyzed Cross-Coupling

The advent of transition-metal catalysis, particularly palladium-catalyzed cross-coupling, revolutionized the synthesis of polysubstituted benzenes. These methods allow for the precise and predictable formation of carbon-carbon and carbon-heteroatom bonds, overcoming many of the regioselectivity and functional group compatibility issues of classical methods.[9]

The Suzuki-Miyaura Coupling: A Workhorse Reaction

The Suzuki coupling, which joins an organoboron compound (e.g., a boronic acid) with an organohalide, is arguably the most widely used cross-coupling reaction due to its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.

-

Causality: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the organohalide to the Pd(0) center, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Comparison of Key Cross-Coupling Reactions

Table 2: Major Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner 1 | Coupling Partner 2 | Bond Formed | Typical Catalyst System |

| Suzuki | Organohalide/Triflate | Boronic Acid/Ester | C(sp²)-C(sp²) | Pd(PPh₃)₄, Pd(OAc)₂ / Ligand |

| Heck | Organohalide/Triflate | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, PdCl₂ / Ligand |

| Sonogashira | Organohalide/Triflate | Terminal Alkyne | C(sp²)-C(sp) | Pd(PPh₃)₄ / CuI |

| Buchwald-Hartwig | Organohalide/Triflate | Amine (1° or 2°) | C(sp²)-N | Pd(dba)₂ / Ligand (e.g., BINAP) |

Protocol: Suzuki Coupling for Biaryl Synthesis

-

Self-Validation: This protocol incorporates pre-activation of the catalyst and careful exclusion of oxygen to ensure reproducibility.

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), a phosphine ligand like SPhos (4 mol%), aryl bromide (1.0 equiv), and arylboronic acid (1.2 equiv).

-

Add a thoroughly degassed solvent (e.g., 1,4-dioxane or toluene, ~0.2 M).

-

Add a degassed aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Advanced Strategies: Precision and Atom Economy

Beyond the workhorse methods, several advanced strategies offer unparalleled control or efficiency.

Directed ortho-Metalation (DoM)

DoM is a powerful technique for achieving substitution exclusively at the position ortho to a specific functional group.[9] A directing metalation group (DMG), such as an amide or methoxy group, coordinates to an organolithium reagent (e.g., n-BuLi), delivering the base to deprotonate the adjacent ortho proton. The resulting aryllithium is then trapped with an electrophile.

Caption: General workflow for Directed ortho-Metalation.

C-H Activation

The field of C-H activation aims to directly convert C-H bonds into C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials (like halides or organometallics).[10] While still an area of intense research, this approach offers the ultimate in atom economy. Regioselectivity is often achieved through the use of a directing group, similar in principle to DoM but operating via a transition-metal-catalyzed mechanism.

Multi-Component Reactions (MCRs)

MCRs are convergent reactions where three or more starting materials combine in a single pot to form a complex product that contains portions of all reactants.[11][12] Certain MCRs, often involving cascade or tandem reaction sequences, can be used to construct a highly substituted benzene ring from acyclic precursors in one step, a process known as benzannulation.[13][14][15][16] This represents a paradigm of efficiency in generating molecular complexity.

Conclusion and Strategic Outlook

The synthesis of polysubstituted benzenes has evolved from a reliance on the rigid rules of electrophilic substitution to a modern practice where nearly any substitution pattern is achievable through the strategic application of catalysis.

Table 3: Comparative Analysis of Major Synthetic Strategies

| Strategy | Regiocontrol | Functional Group Tolerance | Scalability | Key Advantage | Key Limitation |

| EAS | Moderate (dictated by substituents) | Poor (sensitive to strong acids/bases) | Excellent | Low-cost, large-scale starting materials | Isomer separation often required |

| S_NAr | Excellent (fixed by EWG/LG) | Good | Good | Predictable regiochemistry | Requires specific electronic activation |

| Cross-Coupling | Excellent (pre-defined) | Excellent | Good to Excellent | Unparalleled scope and precision | Catalyst cost, removal of metal traces |

| DoM | Excellent (ortho selective) | Moderate (incompatible with protic groups) | Moderate | Access to specific ortho isomers | Requires cryogenic temperatures |

| C-H Activation | Good (directing group dependent) | Good and improving | Challenging | High atom economy | Regioselectivity can be a challenge |

For the modern synthetic chemist, the optimal approach is rarely a single method but a hybrid strategy. A typical synthesis might involve an initial EAS reaction to install a key functional group, followed by a series of palladium-catalyzed cross-couplings to build out the periphery of the molecule with high fidelity. As the field progresses, the direct functionalization of C-H bonds will undoubtedly play an increasingly prominent role, further streamlining the construction of these vital chemical entities and pushing the boundaries of what is possible in drug discovery and materials science.

References

-

Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. [Link]

-

Hoyt, L., & Kerwin, S. M. (2017). Synthesis of highly substituted benzene ring systems through three-component coupling of enyne imines, Fischer carbene complexes, and electron-deficient alkynes. National Institutes of Health. [Link]

-

University of Calgary. Ch12 : Electrophilic Aromatic Substitution. [Link]

-

Xue, D., Li, J., Zhang, Z., & Deng, J. (2007). Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins. PubMed. [Link]

-

Dubois, J. E., Aaron, J. J., Alcais, P., Doucet, J. P., Rothenberg, F., & Uzan, R. (1972). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. Journal of the American Chemical Society. [Link]

-

NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

-

Oxford Academic (Oxford University Press). (2013). Synthesis of poly-substituted benzenes. YouTube. [Link]

-

Chemistry LibreTexts. (2024). 16.11: Synthesis of Polysubstituted Benzenes. [Link]

-

Chemistry LibreTexts. (2023). 16.11: Synthesis of Polysubstituted Benzenes. [Link]

-

ResearchGate. Previous reports on synthesis of polysubstituted benzene and our work. [Link]

-

Organic Chemistry. (2021). 36.02 Electrophilic Aromatic Substitutions of Substituted Benzenes. YouTube. [Link]

-

E. M. O'Brien, et al. (n.d.). The synthesis of novel highly substituted benzene derivatives for use in palladium-catalysed cross-coupling reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Semantic Scholar. One-step synthesis of polysubstituted benzene derivatives by multi-component cyclization of alpha-bromoacetate, malononitrile and aromatic aldehydes. [Link]

-

Organic Chemistry. (2023). Multi-step Synthesis of Substituted Benzenes. YouTube. [Link]

-

Muhamed Farruku. (2023). How to synthesize (di-) or polysubstituted benzene, part I | #21. YouTube. [Link]

-

Semantic Scholar. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. [Link]

-

David Read. (2021). Exercise 19.33 - Synthesizing a Polysubstituted Benzene Ring. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. [Link]

-

Chemistry LibreTexts. (2019). 19.8: Synthesis of Polysubstituted Benzenes. [Link]

-

Yan, C. G., Song, X. K., Wang, Q. F., Sun, J., Siemeling, U., & Bruhn, C. (2008). One-step synthesis of polysubstituted benzene derivatives by multi-component cyclization of α-bromoacetate, malononitrile and aromatic aldehydes. Chemical Communications. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. [Link]

-

Organic Chemistry Portal. Multicomponent Reactions. [Link]

-

ResearchGate. Multicomponent Reactions in Organic Synthesis. [Link]

-

ACS Publications. (2025). A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization. Organometallics. [Link]

-

ResearchGate. (1979). Regiospecific Synthesis of Disubstituted Benzene Derivatives. [Link]

-

Beilstein Journal of Organic Chemistry. Search Results. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The synthesis of novel highly substituted benzene derivatives for use in palladium-catalysed cross-coupling reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Multicomponent Reactions [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of highly substituted benzene ring systems through three-component coupling of enyne imines, Fischer carbene complexes, and electron-deficient alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. One-step synthesis of polysubstituted benzene derivatives by multi-component cyclization of α-bromoacetate, malononitrile and aromatic aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

UNC0638: A Technical Guide to a Seminal Chemical Probe for the G9a/GLP Histone Methyltransferases

Executive Summary

This technical guide provides an in-depth analysis of UNC0638, a pivotal chemical probe for the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). We will delve into its chemical structure, mechanism of action, biological activity, and its foundational role in epigenetic research and early-stage drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of UNC0638's properties and its application in validating G9a/GLP as therapeutic targets.

A Note on Chemical Abstract Service (CAS) Number Identification: Initial searches for the user-provided CAS number 1261216-28-7 identify the compound 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene.[1][2][3][4] However, the context of an in-depth guide for drug development professionals strongly indicates an interest in the widely studied epigenetic modulator, UNC0638. The correct and scientifically validated CAS number for UNC0638 is 1255580-76-7 .[5][6][7] This guide will focus exclusively on UNC0638.

Core Properties and Chemical Structure of UNC0638

UNC0638 is a potent, cell-permeable small molecule inhibitor characterized by a quinazoline scaffold.[8] Its development was a significant step forward from earlier inhibitors like BIX-01294, offering a much-improved window between functional potency and cellular toxicity.[9][10]

| Property | Value | Source(s) |

| Compound Name | UNC0638 | [9] |

| CAS Number | 1255580-76-7 | [5][6] |

| Molecular Formula | C₃₀H₄₇N₅O₂ | [5][6] |

| Molecular Weight | 509.73 g/mol | [5][11] |

| IUPAC Name | 2-cyclohexyl-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine | [5][11] |

| Solubility | Soluble in DMSO (>20 mg/mL); Insoluble in water | [5][6][12] |

| Appearance | White to yellow crystalline solid | [13][] |

| Storage | Store at -20°C under desiccating conditions for long-term stability | [5][] |

Chemical Structure Diagram

Caption: 2D chemical structure of UNC0638.

Mechanism of Action: Targeting the G9a/GLP Epigenetic Machinery

G9a and GLP are two closely related protein lysine methyltransferases that are the primary enzymes responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2) in euchromatin.[15][16] These methylation marks are canonical signals for transcriptional repression, creating docking sites for proteins that compact chromatin and silence gene expression.[17] Dysregulation and overexpression of G9a/GLP have been implicated in numerous cancers, where they silence tumor suppressor genes and promote oncogenic pathways.[16][18][19]

UNC0638 functions as a substrate-competitive inhibitor .[9][20] X-ray crystallography has confirmed that it occupies the histone peptide-binding groove of G9a, directly competing with the H3 histone tail.[9] This prevents the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM), thereby inhibiting the catalytic activity of the G9a/GLP complex. The result is a global reduction in cellular H3K9me2 levels, which can lead to the reactivation of silenced genes.[8]

Signaling Pathway Diagram

Caption: UNC0638 competitively inhibits the G9a/GLP complex, blocking H3K9 methylation and subsequent gene silencing.

Potency and Selectivity Profile

A defining feature of UNC0638 is its high potency combined with exceptional selectivity, making it a reliable tool for specifically interrogating G9a/GLP function.

In Vitro Biochemical Potency

UNC0638 potently inhibits the enzymatic activity of both G9a and GLP in biochemical assays.

| Target Enzyme | IC₅₀ Value (nM) | Source(s) |

| G9a (EHMT2) | < 15 | [6][12] |

| GLP (EHMT1) | 19 | [6][12] |

Selectivity Against Other Methyltransferases

The compound shows minimal activity against a wide panel of other histone and protein methyltransferases, underscoring its specificity.

| Target Enzyme | Selectivity vs. G9a | Source(s) |

| SUV39H2 | >10,000-fold | [6][21] |

| SETD7 | >10,000-fold | [6][21] |

| SETD8 | >10,000-fold | [6][21] |

| PRMT3 | >10,000-fold | [6][21] |

| EZH2 | Inactive | [9] |

| DNMT1 | >5,000-fold | [9] |

Cellular Activity and Potency

UNC0638 effectively penetrates cell membranes and reduces the global levels of H3K9me2. Its functional potency is well-separated from its cytotoxic effects, providing a wide experimental window.

| Cell Line | Cancer Type | Cellular IC₅₀ (H3K9me2 Reduction) | EC₅₀ (Toxicity) | Source(s) |

| MDA-MB-231 | Breast Cancer | 81 nM | >10 µM | [9][21] |

| MCF7 | Breast Cancer | 70 nM | >10 µM | [9] |

| PC3 | Prostate Cancer | 59 nM | >10 µM | [9] |

| 22RV1 | Prostate Cancer | 48 nM | >10 µM | [9] |

Applications in Research and Drug Development

As a chemical probe, UNC0638 has been instrumental in validating G9a/GLP as therapeutic targets in oncology and other fields.